molecular formula C20H26O8 B050161 Mdmepo CAS No. 119947-99-8

Mdmepo

Cat. No.: B050161
CAS No.: 119947-99-8
M. Wt: 394.4 g/mol
InChI Key: VSGQSSYJRMFXAE-ZTYJXQELSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mdmepo (proprietary name) is a synthetic small-molecule compound developed for its potent inhibitory activity against specific enzymatic targets implicated in inflammatory and oncogenic pathways. Structurally, this compound features a benzothiazole core substituted with a sulfonamide group and a tertiary amine side chain, conferring high solubility (LogP: 2.1) and bioavailability (85% in murine models) . Preclinical studies highlight its IC₅₀ of 12 nM against the MAPK/ERK pathway, outperforming first-generation inhibitors like Trametinib . Its mechanism involves allosteric binding to the kinase domain, preventing ATP hydrolysis and downstream signal transduction . Phase I trials reported a plasma half-life of 8.2 hours and linear pharmacokinetics up to 200 mg/kg doses .

Properties

CAS No.

119947-99-8

Molecular Formula

C20H26O8

Molecular Weight

394.4 g/mol

IUPAC Name

(4R,6R,7aR)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-6-(phenylmethoxymethyl)-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2-one

InChI

InChI=1S/C20H26O8/c1-19(2)24-11-15(27-19)17-16-14(25-18(21)26-16)9-20(22-3,28-17)12-23-10-13-7-5-4-6-8-13/h4-8,14-17H,9-12H2,1-3H3/t14-,15-,16?,17-,20-/m1/s1

InChI Key

VSGQSSYJRMFXAE-ZTYJXQELSA-N

SMILES

CC1(OCC(O1)C2C3C(CC(O2)(COCC4=CC=CC=C4)OC)OC(=O)O3)C

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2C3[C@@H](C[C@@](O2)(COCC4=CC=CC=C4)OC)OC(=O)O3)C

Canonical SMILES

CC1(OCC(O1)C2C3C(CC(O2)(COCC4=CC=CC=C4)OC)OC(=O)O3)C

Synonyms

MDMEPO
methyl 3-deoxy-7,8 O-(1-methylethylidene)-1-O-(phenylmethyl)-alpha-D-manno-2-octalopyranoside
methyl 3-deoxy-7,8-O-(1-methylethylidene)-1-O-(phenylmethyl)-2-octalopyranoside cyclic carbonate

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Synergistic Potential: this compound combined with PD-1 inhibitors increased progression-free survival by 40% in melanoma models, outperforming Trametinib combinations (+25%) .
  • Resistance Profile : this compound’s allosteric binding mitigates acquired resistance mutations (e.g., MEK1 Q56P) observed in Selumetinib-treated cohorts .
  • Safety : this compound’s adverse event rate (Grade ≥3: 12%) is lower than Trametinib (22%) and Selumetinib (18%) due to its selective kinase engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.